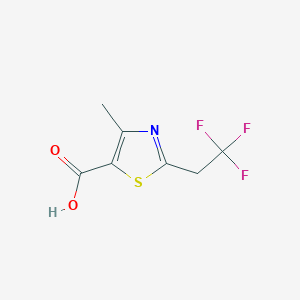
4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the trifluoroethyl group, and the carboxylic acid group. The electron-withdrawing nature of the trifluoroethyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar .科学的研究の応用
Synthesis and Design of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids centered around a thiazole ring. These compounds are valuable for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed, highlighting the synthesis's adaptability to various amino acids. This method provides a significant advancement in designing protein mimics with potential applications in drug development and biomolecular engineering (L. Mathieu, C. Bonnel, N. Masurier, L. Maillard, Jean Martínez, & V. Lisowski, 2015).
Electronic Structure and Spectral Features
The structural, electronic, and spectroscopic aspects of 4-methylthiadiazole-5-carboxylic acid have been comprehensively studied using density functional theory. These studies include vibrational analysis through experimental FT-IR and FT-Raman spectra, NBO analysis for hydrogen bond strength, and solvent effect investigations on intermolecular hydrogen bonding. Such detailed examinations are crucial for understanding the compound's chemical behavior, potentially leading to novel applications in materials science and pharmaceutical chemistry (Isha Singh, A. El-Emam, S. Pathak, R. Srivastava, V. K. Shukla, O. Prasad, & L. Sinha, 2019).
Fungicidal and Antiviral Activities
Novel compounds synthesized from 2-methyl-4-trifluoromethyl-thiazole-5-carboxylic acid have shown promising fungicidal and antiviral activities. These findings suggest the potential for developing new antifungal and antiviral agents based on this thiazole derivative. Such research is pivotal for addressing current challenges in treating infections and diseases caused by fungi and viruses (Zhang Ku, 2014).
Chemical Synthesis of Fungicides
The compound has been utilized in the synthesis of novel fungicides like thifuzamide, showcasing its versatility in agricultural chemistry. This process involves cyclization and hydrolysis reactions, followed by further chemical reactions to produce the fungicide. The successful application in fungicide synthesis highlights the compound's importance in developing new agricultural products to protect crops from fungal diseases (Liu An-chang, 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-5(6(12)13)14-4(11-3)2-7(8,9)10/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPIPGZGVCHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1248235-40-6 | |
| Record name | 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)


![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
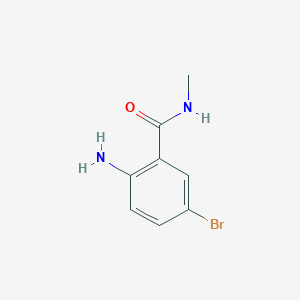

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
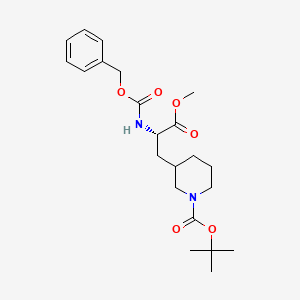
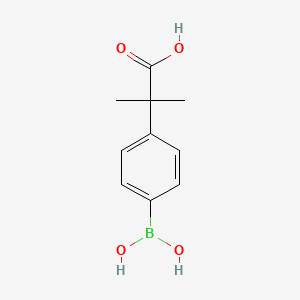
![8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1524258.png)

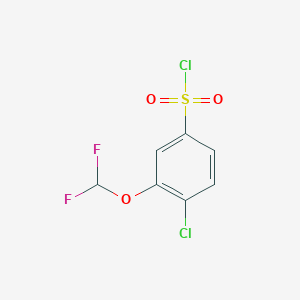

![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)